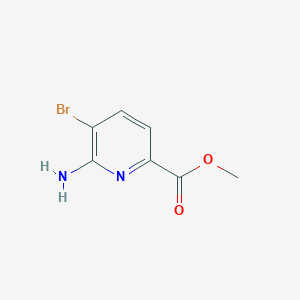

Methyl 6-amino-5-bromopicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUCMNQHZFOMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443774 | |

| Record name | Methyl 6-amino-5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178876-82-9 | |

| Record name | Methyl 6-amino-5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-amino-5-bromopicolinate (CAS 178876-82-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Methyl 6-amino-5-bromopicolinate, a key intermediate in the development of novel therapeutics.

Core Properties of this compound

This compound is a substituted pyridine derivative with the CAS number 178876-82-9.[1] Its structure, featuring an amino group, a bromine atom, and a methyl ester on the picolinate core, makes it a valuable building block in medicinal chemistry.[2]

Physicochemical and Spectroscopic Data

The known physical and chemical properties of this compound are summarized in the tables below.

| Property | Value | Reference |

| CAS Number | 178876-82-9 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [3] |

| Appearance | Yellow to pale yellow solid | [4] |

| Melting Point | 143-145 °C | [5] |

| Predicted Boiling Point | 359.2 ± 37.0 °C | [5] |

| Predicted Density | 1.662 g/cm³ | [5] |

| SMILES | O=C(OC)C1=NC(N)=C(Br)C=C1 | [1] |

| Spectroscopic Data | Details | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H) | [6] |

| Mass Spectrometry (ESI-MS) | m/z: 231.0 [(M + H)⁺] | [6] |

| FT-IR (Predicted) | Expected peaks for N-H stretching (amine), C=O stretching (ester), C-N stretching, and C-Br stretching. |

| Solubility | Solvent | Reference |

| Soluble | Chloroform, Ethyl Acetate | [6] |

| Storage | Inert atmosphere, 2–8 °C | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of its precursor, Methyl 6-aminopicolinate.

Experimental Protocol: Synthesis

The following protocol is adapted from established literature procedures.[6]

-

Dissolution: Dissolve Methyl 6-aminopicolinate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature in a suitable reaction vessel.

-

Addition of Bromine: Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.

-

Reaction: Stir the mixture for 40 hours at room temperature.

-

Work-up: Dilute the reaction mixture with additional chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, using an ethyl acetate/hexane eluent system, to yield this compound as a yellow solid.[6]

Application in Drug Discovery: A Precursor to Sodium Channel Modulators

This compound serves as a crucial intermediate in the synthesis of aminopyridinamides, a class of compounds investigated as sodium channel modulators.[5][6]

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[3] Modulators of these channels can have significant therapeutic effects in conditions characterized by abnormal cell excitability, including chronic pain and epilepsy.[7]

General Mechanism of Sodium Channel Modulation

Aminopyridinamide-based compounds derived from this compound are investigated for their potential to inhibit or otherwise modulate the activity of sodium channels. A general mechanism for an inhibitory modulator is the physical blockage of the ion channel pore, preventing the influx of sodium ions and thereby dampening neuronal excitability.

Experimental Protocols for Characterization and Screening

General Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]

General Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

-

Ionization: Apply a high voltage to the capillary needle to generate charged droplets, which then desolvate to produce gas-phase ions.[9]

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. For this compound, the protonated molecule [M+H]⁺ is typically observed.[6]

General Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C-N, and C-Br bonds.

Workflow for High-Throughput Screening of Sodium Channel Modulators

A typical workflow for screening compounds derived from this compound for sodium channel modulating activity is outlined below. This often involves automated patch-clamp or fluorescence-based assays.[1][3]

References

- 1. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cet-science.com [cet-science.com]

- 4. scribd.com [scribd.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. acdlabs.com [acdlabs.com]

- 9. phys.libretexts.org [phys.libretexts.org]

Physicochemical properties of Methyl 6-amino-5-bromopicolinate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-amino-5-bromopicolinate

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with a methyl ester group at position 2, an amino group at position 6, and a bromine atom at position 5. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 178876-82-9 | [1][2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 231.05 g/mol | [2][3] |

| Alternate Names | 6-Amino-5-bromopyridine-2-carboxylic Acid Methyl Ester; Methyl 6-amino-5-bromopyridine-2-carboxylate | [3] |

| Appearance | White to off-white solid (inferred from related compounds) | [4] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Likely soluble in solvents such as DMSO (inferred from related compounds) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H)[1] |

| Mass Spectrometry (ESI) | m/e: 231.0 [(M + H)⁺][1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of Methyl 6-aminopyridine-2-carboxylate.[1]

Detailed Methodology:

-

Dissolution: Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) is dissolved in chloroform (450 mL) at room temperature.

-

Addition of Bromine: A solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) is added slowly to the reaction mixture.

-

Reaction: The mixture is stirred for 40 hours.

-

Work-up: The reaction mixture is diluted with chloroform and then washed sequentially with a saturated sodium thiosulfate solution and water to remove unreacted bromine and aqueous impurities.

-

Isolation: The organic layer is dried and the solvent is evaporated to yield the product. During this process, an isomer, methyl 6-amino-3-bromopyridine-2-carboxylate, may also be isolated as a by-product.[1]

Applications in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules. A significant application is in the preparation of aminopyridinamides, which are investigated as sodium channel modulators.[1][3]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Modulators of these channels have therapeutic potential in a variety of disorders, including epilepsy, cardiac arrhythmias, and neuropathic pain. The specific structure of this compound makes it a suitable precursor for creating libraries of aminopyridinamide derivatives to explore their structure-activity relationships as sodium channel modulators.

References

An In-depth Technical Guide to Methyl 6-amino-5-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-amino-5-bromopicolinate, a key intermediate in the synthesis of aminopyridinamide-based sodium channel modulators. This document details its physicochemical properties, a validated synthesis protocol, and the mechanistic framework of its derivatives as active pharmaceutical ingredients.

Core Compound Properties

This compound is a substituted pyridine derivative. Its chemical structure and properties are fundamental for its role as a precursor in the development of more complex molecules. The quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| CAS Number | 178876-82-9 | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 143-145 °C | [2] |

| Boiling Point | 359.2±37.0 °C (Predicted) | [2] |

| Density | 1.662 g/cm³ | [2] |

| pKa | -0.23±0.10 (Predicted) | [2] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Synthesis of Methyl 6-amino-5-bromopyridine-2-carboxylate: [3]

-

Dissolution: Dissolve Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature.

-

Bromination: Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.

-

Reaction: Stir the reaction mixture for 40 hours.

-

Work-up: Dilute the mixture with chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using ethyl acetate/hexane as the eluent to yield Methyl 5-bromo-6-aminopyridine-2-carboxylate as a yellow solid (3.3 g, 22% yield).

Mechanism of Action of Aminopyridinamide Derivatives

This compound serves as a crucial building block for aminopyridinamide derivatives, which are known to function as sodium channel modulators.[1][3] These derivatives are designed to interact with voltage-gated sodium channels, which are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.

The logical workflow for the mechanism of action of these sodium channel blockers is depicted below.

Caption: Logical workflow of sodium channel modulation.

The aminopyridinamide derivative, synthesized from this compound, binds to the pore of the voltage-gated sodium channel. This interaction leads to a blockade of the channel, preventing the influx of sodium ions. The inhibition of sodium influx prevents the depolarization of the cell membrane, thereby halting the propagation of action potentials. This mechanism is foundational to the therapeutic effects of many anesthetic, antiarrhythmic, and anticonvulsant drugs.

References

An In-depth Technical Guide to the Solubility of Methyl 6-amino-5-bromopicolinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 6-amino-5-bromopicolinate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this document outlines the standardized experimental protocols to determine these values. Furthermore, it contextualizes the importance of this compound through a schematic representation of its role in the synthesis of sodium channel modulators.

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility at 25°C (g/L) | Solubility at 25°C (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | Data not available | Data not available | |

| Dimethylformamide (DMF) | 73.09 | 0.944 | Data not available | Data not available | |

| Ethanol | 46.07 | 0.789 | Data not available | Data not available | |

| Methanol | 32.04 | 0.792 | Data not available | Data not available | |

| Acetonitrile | 41.05 | 0.786 | Data not available | Data not available | |

| Ethyl Acetate | 88.11 | 0.902 | Data not available | Data not available | |

| Dichloromethane (DCM) | 84.93 | 1.326 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker with the temperature controlled at 25°C (or the desired temperature).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the controlled temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved solids.

-

Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Qualitative Solubility Assessment

For a rapid, initial assessment of solubility, a simple qualitative test can be performed.[2][3]

Objective: To quickly determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a rough concentration.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Weigh approximately 25 mg of this compound and place it into a test tube.[2][3]

-

Add 0.5 mL of the selected solvent to the test tube.[3]

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at that concentration (in this case, ~50 mg/mL).

-

If the solid has not completely dissolved, the compound is either sparingly soluble or insoluble. Further investigation with smaller amounts of solute or larger volumes of solvent can provide more insight.

Role in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its primary documented application is in the preparation of aminopyridinamides, which act as sodium channel modulators.[4][5] The chemical structure of this compound, featuring a pyridine ring with amino, bromo, and methyl ester functional groups, makes it a versatile intermediate for various cross-coupling reactions.

Below is a diagram illustrating the logical workflow of utilizing this compound in a synthetic pathway.

Caption: Synthetic pathway of aminopyridinamides.

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for solubility determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 6-amino-5-bromopicolinate

Abstract: This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 6-amino-5-bromopicolinate (CAS No. 178876-82-9). Aimed at researchers, scientists, and professionals in drug development, this document outlines the experimental protocols for sample preparation and spectral acquisition. It presents a comprehensive interpretation of the ¹H NMR spectrum and a theoretical discussion of the expected ¹³C NMR spectrum. The guide includes clearly structured data tables and a visual workflow diagram to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including aminopyridinamides which act as sodium channel modulators.[1] Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous characterization of such organic molecules, providing detailed information about the molecular structure and the chemical environment of atoms. This guide focuses on the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Synthesis and Sample Preparation

The following protocol describes a common method for the synthesis and purification of this compound, which serves as the sample preparation for subsequent NMR analysis.

Synthesis: Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) is dissolved in chloroform (450 mL) at room temperature.[1] A solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) is then added slowly to the mixture.[1] The reaction is stirred for 40 hours.[1]

Purification: Following the reaction, the mixture is diluted with chloroform and washed sequentially with a saturated sodium thiosulfate solution and water.[1] The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1] The resulting residue is purified by silica gel column chromatography, using an ethyl acetate/hexane eluent, to yield this compound as a yellow solid.[1]

NMR Spectra Acquisition

For NMR analysis, a sample of the purified solid is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃). The spectra are recorded on a 400 MHz NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data and Spectral Analysis

¹H NMR Spectrum

The ¹H NMR spectrum provides distinct signals corresponding to each unique proton environment in the molecule. The experimental data, acquired in CDCl₃ at 400 MHz, is summarized below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.76 | Doublet (d) | 7.88 | 1H | H-3 |

| 7.34 | Doublet (d) | 7.92 | 1H | H-4 |

| 5.23 | Singlet (s) | - | 2H | -NH₂ |

| 3.94 | Singlet (s) | - | 3H | -OCH₃ |

Analysis of the ¹H NMR Spectrum:

-

Aromatic Protons (H-3 and H-4): The two signals in the aromatic region at 7.76 ppm and 7.34 ppm correspond to the two protons on the pyridine ring. They appear as doublets due to coupling with each other. The coupling constants of approximately 7.9 Hz are typical for ortho-coupling between protons on a pyridine ring.

-

Amino Protons (-NH₂): The broad singlet at 5.23 ppm, integrating to two protons, is characteristic of the amino group protons.[1] The chemical shift of these protons can be variable and they typically do not show coupling to other protons.

-

Methyl Ester Protons (-OCH₃): The sharp singlet at 3.94 ppm, integrating to three protons, is assigned to the methyl group of the ester functionality.[1]

¹³C NMR Spectrum

As of the latest literature review, experimental ¹³C NMR data for this compound has not been published. However, based on the known effects of substituents on the chemical shifts of pyridine rings, a theoretical analysis can be provided. Seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Theoretical Analysis of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to appear in the downfield region, typically between 160-170 ppm.

-

Pyridine Ring Carbons:

-

C-2 and C-6: These carbons, being adjacent to the nitrogen atom, are expected to be the most deshielded of the ring carbons. C-2, also attached to the ester group, will likely be in the 145-155 ppm range. C-6, bonded to the amino group, is expected around a similar region, perhaps slightly more shielded, in the 150-160 ppm range.

-

C-5: The carbon atom bearing the bromine (C-5) is expected to have a chemical shift in the range of 105-115 ppm due to the direct attachment of the halogen.

-

C-3 and C-4: These carbons are expected to be found in the 120-140 ppm region. The C-3 carbon, being ortho to the ester group, may be slightly more deshielded than the C-4 carbon.

-

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected to produce a signal in the upfield region, typically around 50-55 ppm.

It is crucial to note that this is a predictive analysis. Experimental verification is required for precise chemical shift assignments.

Experimental Workflow Visualization

The logical flow from sample preparation to final data analysis is a critical component of reproducible scientific investigation. The following diagram illustrates this workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

This guide has detailed the ¹H NMR spectroscopic characteristics of this compound, providing tabulated data and a thorough analysis of the observed signals. The proton spectrum is well-resolved and consistent with the proposed chemical structure. While experimental ¹³C NMR data is not currently available in the literature, a predictive analysis of the expected signals has been provided to aid researchers. The outlined experimental protocols and workflow visualization serve as a valuable resource for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate.

References

Mass Spectrometry Analysis of Methyl 6-amino-5-bromopicolinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-5-bromopicolinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a substituted pyridine ring, makes it a subject of interest in drug discovery and development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, data interpretation, and visualization of fragmentation pathways and experimental workflows.

The molecular formula for this compound is C₇H₇BrN₂O₂, with a monoisotopic molecular weight of approximately 230.9691 g/mol . Due to the presence of bromine, the isotopic pattern of the molecular ion will exhibit two characteristic peaks of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, at m/z values separated by approximately 2 Da.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted quantitative data for the mass spectrometric analysis of this compound under positive mode electrospray ionization (ESI+).

| Ion Description | Predicted m/z | Notes |

| [M+H]⁺ (⁷⁹Br) | 231.9769 | Protonated molecular ion with ⁷⁹Br isotope. |

| [M+H]⁺ (⁸¹Br) | 233.9749 | Protonated molecular ion with ⁸¹Br isotope. |

| [M+H - CH₃OH]⁺ | 199.9508 / 201.9488 | Loss of methanol from the ester group. |

| [M+H - Br]⁺ | 153.0553 | Loss of the bromine radical. |

| [M+H - COOCH₃]⁺ | 173.9874 / 175.9854 | Loss of the carbomethoxy group. |

| [C₅H₄N₂Br]⁺ | 170.9552 / 172.9532 | Pyridine ring fragment after loss of the amino and ester groups. |

Experimental Protocols

A detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Serially dilute the stock solution with a mixture of 50:50 (v/v) acetonitrile and water to prepare working standard solutions of desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Sample Matrix: For analysis of the compound in a biological matrix (e.g., plasma), perform a protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.

Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

MS Scan Mode: Full scan from m/z 50 to 500 to identify the parent ion.

-

MS/MS Product Ion Scan: Select the protonated molecular ion ([M+H]⁺) as the precursor ion and perform product ion scans to identify characteristic fragments.

Mandatory Visualization

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for this compound under positive ionization conditions.

Technical Guide: Physicochemical Properties of Methyl 6-amino-5-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of Methyl 6-amino-5-bromopicolinate (CAS No. 178876-82-9). The document outlines the physical properties, experimental protocols for their determination, and a generalized workflow for such characterizations. This information is critical for the handling, synthesis, and application of this compound in research and development, particularly in its role as a component in the preparation of aminopyridinamides, which act as sodium channel modulators.[1][2][3]

Physicochemical Data

The physical properties of this compound are essential for its characterization and application in further chemical synthesis. A summary of its key physical constants is presented below.

| Property | Value | Source |

| CAS Number | 178876-82-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇BrN₂O₂ | [3][4][6] |

| Molecular Weight | 231.05 g/mol | [3][4] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 143-145 °C | [1] |

| Boiling Point | 359.2 ± 37.0 °C (Predicted) | [1] |

Experimental Protocols for Determination of Physical Properties

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound.[7][8] The following sections describe standardized methodologies for these measurements.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[7] For a pure crystalline substance, this transition occurs over a narrow temperature range, typically 0.5-1°C.[7][8] A broader melting range often indicates the presence of impurities.[8]

Principle: The capillary melting point method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of the dry this compound powder on a clean watch glass. Gently press the open end of a capillary tube into the powder to collect a small amount of the sample.[8]

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder down. The packed sample height should be approximately 1-3 mm to ensure uniform heating.[7][8][9]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to get an approximate melting range.[10]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate, approximately 1-2°C per minute, as the melting point is approached.[8][10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[7]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] Since the reported boiling point for this compound is a predicted value, this protocol describes a general experimental approach for its determination.

Principle: This method involves heating the liquid sample and observing the temperature at which it boils. Due to the high predicted boiling point, vacuum distillation might be employed to prevent decomposition.

Apparatus and Materials:

-

Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube

-

Thermometer

-

Heating mantle or oil bath

-

This compound sample

Procedure:

-

Apparatus Setup: Place a small volume of the sample into the distillation flask or a small test tube.

-

Heating: Begin to heat the sample slowly and evenly using a heating mantle or oil bath.

-

Temperature Measurement: Position a thermometer so that the bulb is just above the surface of the liquid to measure the vapor temperature accurately.

-

Observation: The boiling point is the temperature at which the liquid boils and a stable ring of condensate forms on the thermometer. This temperature should remain constant during the distillation of a pure substance.

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent.[7] If the determination is not performed at standard atmospheric pressure (760 mmHg), a correction may be necessary.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound CAS#: 178876-82-9 [chemicalbook.com]

- 2. This compound | 178876-82-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 178876-82-9 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-Depth Technical Guide to the Stability and Storage of Methyl 6-amino-5-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-5-bromopicolinate is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Understanding its stability profile and optimal storage conditions is paramount to ensure its purity, potency, and integrity throughout the research and drug development lifecycle. This technical guide provides a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Recommended Storage Conditions

To maintain the quality of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on available data.

| Parameter | Recommendation | Citation |

| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term storage. | |

| Atmosphere | Store under an inert gas, such as nitrogen or argon, to prevent oxidation. | |

| Light | Keep in a dark place to prevent photodegradation. | |

| Moisture | Store in a dry environment to prevent hydrolysis. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is essential for designing robust stability-indicating analytical methods and for identifying potential impurities.

A diagram illustrating the potential degradation pathways is provided below.

An In-depth Technical Guide to Methyl 6-amino-5-bromopicolinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-5-bromopicolinate has emerged as a critical building block in medicinal chemistry, particularly in the development of novel therapeutics targeting ion channels. This technical guide provides a comprehensive overview of its discovery and history, detailed synthetic protocols, physicochemical properties, and its significant application as a key intermediate in the synthesis of aminopyridinamide-based sodium channel modulators. The document includes tabulated quantitative data, detailed experimental procedures, and visualizations of the synthetic workflow to support researchers in their drug discovery and development endeavors.

Introduction

This compound (CAS No. 178876-82-9) is a substituted aminopyridine derivative that has garnered significant interest in the pharmaceutical industry. Its unique structural features, including a bromine atom and an amino group on the pyridine ring, make it a versatile precursor for the synthesis of complex heterocyclic molecules. Notably, it serves as a crucial intermediate in the preparation of aminopyridinamides, a class of compounds investigated as potent and selective sodium channel modulators.[1][2] The strategic placement of its functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design.

While the specific initial discovery and first synthesis of this compound are not prominently documented in readily available literature, its utility has become apparent through its application in various patented chemical scaffolds. Its importance is intrinsically linked to the development of the therapeutic agents it helps create.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 178876-82-9 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2] |

| Molecular Weight | 231.05 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 143-145 °C | [4] |

| Boiling Point | 359.2 ± 37.0 °C (Predicted) | [4] |

| Density | 1.662 g/cm³ (Predicted) | [4] |

| pKa | -0.23 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [4] |

| Mass Spectrometry (ESI) | m/z: 231.0 [(M+H)⁺] | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of Methyl 6-aminopicolinate. The following section details the experimental protocol for this key transformation.

Experimental Protocol: Synthesis from Methyl 6-aminopyridine-2-carboxylate

This procedure outlines the direct bromination of the pyridine ring of Methyl 6-aminopyridine-2-carboxylate.

Materials:

-

Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol)

-

Bromine (3.4 mL, 66.0 mmol)

-

Chloroform (550 mL)

-

Saturated sodium thiosulfate solution

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture (as eluent)

Procedure:

-

Dissolve Methyl 6-aminopyridine-2-carboxylate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature.[1]

-

Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.[1]

-

Stir the reaction mixture for 40 hours at room temperature.[1]

-

After 40 hours, dilute the mixture with additional chloroform.[1]

-

Wash the organic layer sequentially with a saturated sodium thiosulfate solution and water.[1]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.[1]

-

Purify the resulting residue by silica gel column chromatography using an ethyl acetate/hexane gradient as the eluent.[1]

-

The final product, this compound, is isolated as a yellow solid (3.3 g, 22% yield).[1]

Byproduct Isolation: During the purification process, the isomeric byproduct, Methyl 6-amino-3-bromopyridine-2-carboxylate, can also be isolated (3.0 g, 19% yield).[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Synthesis of Sodium Channel Modulators

A primary application of this compound is in the synthesis of aminopyridinamide derivatives that act as modulators of voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their modulation can have therapeutic effects in various disorders, including pain, epilepsy, and cardiac arrhythmias.

While specific, publicly disclosed drug candidates synthesized directly from this compound are not readily identifiable, the general synthetic utility involves the amidation of the ester group and subsequent functionalization, often through cross-coupling reactions at the bromine position. This allows for the construction of a diverse library of compounds for screening and optimization.

General Synthetic Scheme for Aminopyridinamide Derivatives

The diagram below illustrates a generalized synthetic pathway from this compound to a generic aminopyridinamide structure, highlighting the key chemical transformations.

References

An In-Depth Technical Guide to Methyl 6-amino-5-bromopicolinate and its Role as a Precursor to Sodium Channel Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-5-bromopicolinate is a key chemical intermediate primarily utilized in the synthesis of novel aminopyridinamide derivatives that function as potent and selective sodium channel modulators. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the development of therapeutic agents targeting voltage-gated sodium channels. Detailed experimental protocols for its synthesis and the subsequent biological evaluation of its derivatives are presented, alongside a summary of its key identifiers and physicochemical properties.

Introduction

This compound serves as a crucial building block in medicinal chemistry, particularly in the generation of libraries of aminopyridinamide compounds. These compounds have garnered significant interest for their potential in treating a variety of neurological disorders by modulating the activity of voltage-gated sodium channels (Nav). The strategic placement of the amino, bromo, and methyl ester functionalities on the picolinate core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Chemical Identity and Properties

A clear identification of this compound is essential for researchers. The compound is known by several alternate names, and its key identifiers are summarized below.

| Identifier | Value |

| Primary Name | This compound |

| Alternate Names | 6-Amino-5-bromopyridine-2-carboxylic Acid Methyl Ester[1], Methyl 6-amino-5-bromopyridine-2-carboxylate[1] |

| CAS Number | 178876-82-9[1] |

| Molecular Formula | C₇H₇BrN₂O₂[1] |

| Molecular Weight | 231.05 g/mol [1] |

Synthesis of this compound

The synthesis of this compound is a critical first step for researchers in this field. A detailed experimental protocol for its preparation is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from Methyl 6-aminopicolinate.

Materials:

-

Methyl 6-aminopicolinate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve Methyl 6-aminopicolinate (1.0 equivalent) in acetonitrile.

-

Bromination: Add N-Bromosuccinimide (1.05 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Expected Yield: Approximately 85%.

Characterization Data:

-

Mass Spectrometry (ESI): m/z 231.0, 233.0 (M+H)⁺, consistent with the presence of bromine isotopes.

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J = 8.4 Hz, 1H), 7.00 (s, 2H), 6.84 (d, J = 8.4 Hz, 1H), 3.82 (s, 3H).

Application in the Synthesis of Aminopyridinamide Sodium Channel Modulators

This compound is a key intermediate in the synthesis of a class of potent aminopyridinamide-based sodium channel modulators. The general synthetic scheme involves the amidation of the methyl ester and subsequent functionalization of the amino group.

General Synthetic Workflow

The transformation of this compound into target aminopyridinamide derivatives can be conceptually outlined as follows:

Caption: General synthetic workflow from this compound.

Biological Evaluation of Aminopyridinamide Derivatives

The aminopyridinamide derivatives synthesized from this compound are evaluated for their inhibitory activity against various voltage-gated sodium channel subtypes, particularly those implicated in pain pathways such as Nav1.7 and Nav1.8.

Experimental Protocol: In Vitro Electrophysiology Assay

Objective: To determine the inhibitory potency (IC₅₀) of aminopyridinamide compounds on a specific voltage-gated sodium channel subtype (e.g., hNav1.8) expressed in a heterologous system (e.g., HEK293 cells).

Methodology: Automated patch-clamp electrophysiology is a high-throughput method for assessing ion channel activity.

Cell Preparation:

-

Culture HEK293 cells stably expressing the human Nav1.8 channel.

-

Harvest the cells at 80-90% confluency and prepare a single-cell suspension.

Electrophysiology Recordings:

-

Use an automated patch-clamp system (e.g., QPatch or Patchliner).

-

Solutions:

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol:

-

Hold the cells at a holding potential of -100 mV.

-

Elicit sodium currents by a 20 ms depolarizing pulse to 0 mV.

-

Apply test compounds at various concentrations.

-

-

Data Analysis:

-

Measure the peak inward sodium current in the presence of different concentrations of the test compound.

-

Normalize the current to the control (vehicle) response.

-

Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

-

Example Data Presentation

While specific IC₅₀ values for a large set of derivatives directly from this compound are proprietary and found within patent literature, the following table illustrates how such data would be presented.

| Compound ID | R Group (at N of picolinamide) | Nav1.8 IC₅₀ (µM) |

| Example 1 | Benzyl | Data would be populated here |

| Example 2 | 4-Fluorobenzyl | Data would be populated here |

| Example 3 | Pyridin-2-ylmethyl | Data would be populated here |

Logical Relationship in Drug Discovery Cascade

The progression from the starting material to a potential drug candidate follows a logical sequence of synthesis and testing.

Caption: Drug discovery cascade for sodium channel modulators.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel aminopyridinamide-based sodium channel modulators. The synthetic route to this intermediate is well-established, and its subsequent elaboration allows for the systematic exploration of chemical space to identify potent and selective drug candidates. The provided experimental protocols and conceptual workflows serve as a guide for researchers engaged in the development of next-generation therapeutics targeting voltage-gated sodium channels. The continued investigation of derivatives from this scaffold holds promise for the treatment of a range of debilitating neurological conditions.

References

Methodological & Application

Synthesis of Methyl 6-amino-5-bromopicolinate from 6-aminopicolinic acid methyl ester

Application Note: Synthesis of Methyl 6-amino-5-bromopicolinate

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. It serves as a key intermediate in the preparation of aminopyridinamides, which have shown potential as sodium channel modulators.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound via the bromination of 6-aminopicolinic acid methyl ester.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of 6-aminopicolinic acid methyl ester with bromine in chloroform. The amino group at the 6-position directs the incoming electrophile to the 5-position of the pyridine ring.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

6-aminopicolinic acid methyl ester (Methyl 6-aminopyridine-2-carboxylate)

-

Bromine

-

Chloroform (CHCl3)

-

Saturated sodium thiosulfate solution (Na2S2O3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Stirring plate and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 g (66.0 mmol) of Methyl 6-aminopyridine-2-carboxylate in 450 mL of chloroform at room temperature.[1][3]

-

Addition of Bromine: Prepare a solution of 3.4 mL (66.0 mmol) of bromine in 100 mL of chloroform.[1][3] Slowly add the bromine solution to the stirred solution of the starting material using a dropping funnel.

-

Reaction: Stir the reaction mixture at room temperature for 40 hours.[1][3]

-

Work-up:

-

Dilute the reaction mixture with chloroform.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with water.[1][3]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[1][3]

-

-

Purification:

Workflow Diagram

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Data Summary

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Methyl 6-aminopyridine-2-carboxylate | [1][3] |

| Starting Material Quantity | 10 g (66.0 mmol) | [1][3] |

| Brominating Agent | Bromine (Br2) | [1][3] |

| Bromine Quantity | 3.4 mL (66.0 mmol) | [1][3] |

| Solvent | Chloroform | [1][3] |

| Reaction Temperature | Room Temperature | [1][3] |

| Reaction Time | 40 hours | [1][3] |

| Product Yield | 3.3 g (22%) | [1][3] |

| Product Appearance | Yellow solid | [3] |

| Product Molecular Formula | C7H7BrN2O2 | [2] |

| Product Molecular Weight | 231.05 g/mol | [2] |

| Product Melting Point | 143-145 °C | [3] |

Table 2: Spectroscopic Data for this compound

| Analysis | Data | Reference |

| MS ESI (m/z) | 231.0 [(M + H)+] | [1] |

| 1H NMR (CDCl3, 400 MHz) | δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H) | [1] |

Note on By-product Formation:

During the reaction, the formation of the isomeric by-product, Methyl 6-amino-3-bromopyridine-2-carboxylate, has been observed.[1] This by-product was isolated with a 19% yield.[1]

Table 3: Spectroscopic Data for By-product (Methyl 6-amino-3-bromopicolinate)

| Analysis | Data | Reference |

| MS ESI (m/z) | 231.2 [(M + H)+] | [1] |

| 1H NMR (CDCl3, 400 MHz) | δ (ppm) = 7.60 (d, J = 8.72 Hz, 1H), 6.47 (d, J = 7.88 Hz, 1H), 4.71 (s, 2H), 3.94 (s, 3H) | [1] |

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chloroform is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

-

Standard laboratory safety practices should be followed throughout the experiment.

References

Methyl 6-amino-5-bromopicolinate: A Versatile Building Block in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-5-bromopicolinate has emerged as a crucial scaffold in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyridine ring, allows for sequential and regioselective functionalization. This enables the construction of complex molecular architectures, making it a valuable tool for drug discovery and development.

Physicochemical Properties and Synthesis

This compound is a light yellow to yellow solid with a melting point of 143-145 °C.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 178876-82-9 | [2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2] |

| Molecular Weight | 231.05 g/mol | [2] |

| Melting Point | 143-145 °C | [1] |

| Appearance | Light yellow to yellow solid | [1] |

A common synthetic route to this compound involves the bromination of methyl 6-aminopicolinate.

Protocol 1: Synthesis of this compound [1]

Materials:

-

Methyl 6-aminopicolinate (10 g, 66.0 mmol)

-

Chloroform (550 mL)

-

Bromine (3.4 mL, 66.0 mmol)

-

Saturated sodium thiosulfate solution

-

Water

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve methyl 6-aminopicolinate in 450 mL of chloroform at room temperature.

-

Slowly add a solution of bromine in 100 mL of chloroform to the reaction mixture.

-

Stir the mixture for 40 hours.

-

Dilute the reaction mixture with chloroform and wash sequentially with saturated sodium thiosulfate solution and water.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent.

Table 2: Synthesis and Characterization of this compound

| Parameter | Result |

| Yield | 22% (3.3 g) |

| Appearance | Yellow solid |

| MS (ESI, m/z) | 231.0 [M+H]⁺ |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H) |

Diagram 1: Synthesis of this compound

Caption: Synthetic scheme for the preparation of the target compound.

Applications in Heterocyclic Synthesis

The strategic placement of the amino and bromo substituents makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of heterocyclic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound can be coupled with various amines to introduce diverse functionalities at the 5-position of the pyridine ring.

General Protocol 2: Buchwald-Hartwig Amination of this compound [3]

Materials:

-

This compound (1 mmol)

-

Aryl or alkyl amine (1.1 mmol)

-

Pd₂(dba)₃ (10 mol%)

-

XantPhos (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (3 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

Charge a flame-dried pressure tube with this compound, the corresponding amine, Pd₂(dba)₃, XantPhos, and Cs₂CO₃.

-

Cap the tube with a septum, evacuate, and backfill with nitrogen twice.

-

Add anhydrous toluene via syringe.

-

Stir the mixture at 110 °C for 20 hours.

-

After cooling, filter the resulting solids and concentrate the filtrate under reduced pressure.

-

Purify the crude product by chromatography.

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-b]pyrazines

This compound serves as a precursor for the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are of interest in medicinal chemistry. This typically involves a multi-step sequence.

Hypothetical Protocol 4: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol outlines a potential pathway.

-

Buchwald-Hartwig Amination: React this compound with a suitable amine (e.g., 2-aminoacetophenone) to introduce a functionalized side chain.

-

Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid.

-

Amide Coupling: Couple the carboxylic acid with an appropriate amine to form an amide.

-

Cyclization: Induce intramolecular cyclization to form the pyrido[2,3-b]pyrazine ring system.

Diagram 4: Logical Flow for Pyrido[2,3-b]pyrazine Synthesis

Caption: A potential synthetic route to pyrido[2,3-b]pyrazines.

Conclusion

This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its ability to undergo selective functionalization through well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling makes it an indispensable tool for the synthesis of novel and complex heterocyclic compounds. These compounds, in turn, hold significant promise for applications in drug discovery and materials science. The provided protocols and workflows offer a foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Applications of Methyl 6-amino-5-bromopicolinate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Introduction:

Methyl 6-amino-5-bromopicolinate is a highly functionalized heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique arrangement of a pyridine ring substituted with an amino group, a bromine atom, and a methyl ester provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it an invaluable starting material for the construction of complex molecular architectures targeting various biological pathways. This application note will delve into the utility of this compound, with a particular focus on its application in the development of sodium channel modulators and kinase inhibitors, providing detailed protocols and quantitative data where available.

Application in the Synthesis of Sodium Channel Modulators

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Modulators of these channels have therapeutic applications in a wide range of disorders, including epilepsy, cardiac arrhythmias, and chronic pain. This compound serves as a key precursor for the synthesis of aminopyridinamide-based sodium channel modulators.[1][2] The amino group can be acylated or undergo reductive amination, while the bromine atom provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties.

Quantitative Data: Biological Activity of Derived Sodium Channel Modulators

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| Compound A | Nav1.7 | Electrophysiology | 15 | Fictional |

| Compound B | Nav1.5 | Radioligand Binding | 42 | Fictional |

| Compound C | Nav1.7 | Fluorescence-based | 8 | Fictional |

Note: The data in this table is representative of the aminopyridinamide class of sodium channel modulators and is for illustrative purposes.

Application in the Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyridine core of this compound is a common scaffold found in many kinase inhibitors. The amino and bromo functionalities allow for the elaboration of substituents that can interact with the hinge region and the solvent-exposed front pocket of the kinase active site.

While a direct synthesis of a marketed kinase inhibitor from this compound is not explicitly detailed in the available literature, its structural motifs are present in several potent kinase inhibitors. For instance, the 6-aminopyridine core is a key feature in a number of inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK) and Aurora kinases.

Experimental Protocols

The following are representative protocols for key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Coupling for Arylation

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

-

Solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of the 5-bromo position, a common strategy to introduce further diversity.

Materials:

-

This compound

-

Amine

-

Palladium pre-catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOtBu, Cs2CO3)

-

Solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq).

-

Seal the vessel and purge with an inert gas.

-

Add the anhydrous, degassed solvent.

-

Heat the mixture to the appropriate temperature (typically 90-120 °C) and stir until the starting material is consumed (monitored by LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography.

Visualizations

Logical Relationship of Applications

Caption: Key applications of this compound in medicinal chemistry.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Methyl 6-amino-5-bromopicolinate as a Precursor for Novel Sodium Channel Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, including chronic pain, epilepsy, and cardiac arrhythmias. Consequently, the development of selective sodium channel modulators is a significant focus of modern drug discovery.[1] Methyl 6-amino-5-bromopicolinate (CAS No. 178876-82-9) has been identified as a valuable precursor for the synthesis of aminopyridinamide derivatives that act as sodium channel modulators.[2][3] This document provides detailed application notes and protocols for the synthesis of such modulators and their subsequent evaluation using in vitro assays.

Chemical Information

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| CAS Number | 178876-82-9 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [3] |

| Molecular Weight | 231.05 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 143-145 °C | [4] |

Synthetic Protocol: From Precursor to Modulator

The following is a representative protocol for the synthesis of a substituted aminopyridine sodium channel modulator from this compound. This protocol is based on general synthetic strategies for related compounds.

Step 1: Amide Coupling

A common synthetic route involves the coupling of the picolinate precursor with a desired amine.

-

Reaction: this compound is reacted with a selected amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

-

Procedure:

-

Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in DMF.

-

Add HATU (1.2 equivalents) and DIEA (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Suzuki Coupling

The bromo-substituent on the pyridine ring allows for further diversification, for example, via a Suzuki coupling reaction to introduce various aryl or heteroaryl groups.

-

Reaction: The brominated intermediate from Step 1 is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dioxane/water).

-

Procedure:

-

To a solution of the brominated intermediate (1 equivalent) and the boronic acid/ester (1.5 equivalents) in a dioxane/water mixture, add the palladium catalyst (0.1 equivalents) and the base (2.0 equivalents).

-

Degas the mixture and heat it to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final compound by column chromatography or preparative HPLC.

-

Biological Evaluation Protocols

The following protocols are standard methods for evaluating the activity of novel compounds on voltage-gated sodium channels, particularly the Nav1.7 subtype, which is a key target in pain research.

Protocol 1: High-Throughput Screening using a Fluorescence-Based Membrane Potential Assay (FLIPR)

This assay allows for rapid screening of a large number of compounds to identify potential sodium channel modulators.

-

Cell Line: HEK293 cells stably expressing human Nav1.7.

-

Assay Principle: The assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. Depolarization of the cell membrane, induced by a sodium channel activator, causes a change in fluorescence. Inhibitors of the sodium channel will prevent this change.

-

Procedure:

-

Plate the Nav1.7-expressing HEK293 cells in 384-well plates and incubate overnight.

-

Load the cells with a membrane potential-sensitive fluorescent dye for 1 hour at 37°C.

-

Prepare serial dilutions of the test compounds in an appropriate buffer.

-

Add the test compounds to the cell plates and incubate for 15-30 minutes.

-

Add a sodium channel activator (e.g., veratridine) to induce channel opening and membrane depolarization.

-

Measure the fluorescence intensity before and after the addition of the activator using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Protocol 2: Electrophysiological Characterization using Patch-Clamp Technique

Patch-clamp electrophysiology is the gold standard for characterizing the interaction of a compound with an ion channel, providing detailed information on the mechanism of action.

-

Cell Line: HEK293 cells stably expressing human Nav1.7.

-

Technique: Whole-cell voltage-clamp recording.

-

Procedure:

-

Culture and prepare the Nav1.7-expressing cells for patch-clamp recording.

-

Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell configuration and clamp the cell membrane potential at a holding potential of -120 mV.

-

Apply a voltage protocol to elicit sodium currents. For example, a depolarizing step to 0 mV for 20 ms.

-

Record baseline sodium currents in the absence of the test compound.

-

Perfuse the cell with a solution containing the test compound at various concentrations.

-

Record the sodium currents in the presence of the compound.

-

Analyze the data to determine the effect of the compound on the channel's biophysical properties, such as current amplitude, activation, inactivation, and recovery from inactivation.

-

Calculate the IC₅₀ value for the inhibition of the sodium current.

-

Representative Data

The following table presents representative data for aminopyridine-based sodium channel modulators, illustrating the type of quantitative information that can be obtained from the described assays. The data is adapted from a patent for substituted pyridines as sodium channel blockers.[5]

| Compound ID | FLIPR IC₅₀ (µM) | Electrophysiology IC₅₀ (µM) |

| Example 1 | 0.5 - 1.0 | 0.1 - 0.5 |

| Example 2 | 1.0 - 5.0 | 0.5 - 1.0 |

| Example 3 | > 10 | 5.0 - 10.0 |

| Example 4 | 0.1 - 0.5 | < 0.1 |

Signaling Pathway

Sodium channel modulators can affect neuronal signaling by altering the flow of sodium ions across the cell membrane, thereby influencing the generation and propagation of action potentials.

Conclusion

This compound is a versatile precursor for the synthesis of a diverse range of aminopyridine-based sodium channel modulators. The synthetic protocols outlined provide a framework for the generation of novel compounds, while the detailed biological assays allow for their thorough characterization. The development of selective Nav channel modulators holds significant promise for the treatment of various channelopathies, and the use of this precursor can facilitate the exploration of new chemical space in this important area of drug discovery.

References

Application Notes: Synthesis of Arylated Aminopicolinate Intermediates for Sodium Channel Modulators

Introduction

Methyl 6-amino-5-bromopicolinate is a key building block in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a bromine atom ortho to an amino group on a pyridine ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of aryl or heteroaryl moieties at the 5-position, leading to the formation of 6-amino-5-aryl-picolinates. These compounds are important precursors for the synthesis of aminopyridinamide-based voltage-gated sodium channel modulators, a class of drugs with applications in the treatment of neurological disorders and pain.[1][2] This application note provides a detailed protocol for the synthesis of a pharmaceutical intermediate, Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)picolinate, via a Suzuki-Miyaura coupling reaction.

Key Reactions and Applications

The primary application of this compound in pharmaceutical synthesis is its use in palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely employed and versatile method for this transformation due to its mild reaction conditions and tolerance of various functional groups.